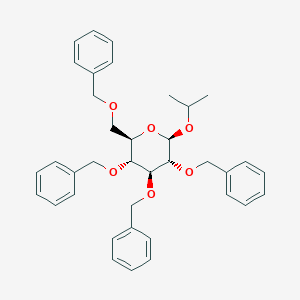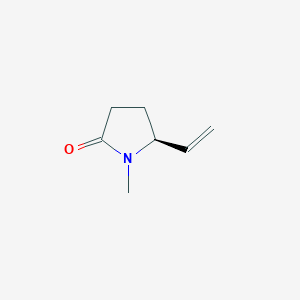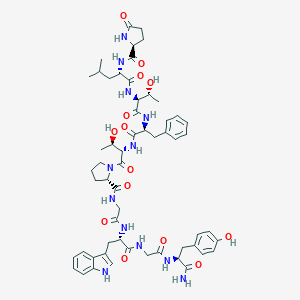![molecular formula C11H14N2 B044935 3-[(1-Phenylethyl)amino]propanenitrile CAS No. 112971-19-4](/img/structure/B44935.png)
3-[(1-Phenylethyl)amino]propanenitrile
Overview
Description
“3-[(1-Phenylethyl)amino]propanenitrile” is a chemical compound with the molecular formula C11H14N2 . It has a molecular weight of 174.25 . This compound is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “3-[(1-Phenylethyl)amino]propanenitrile” can be represented by the SMILES notation: CC(C1=CC=CC=C1)NCCC#N . This notation provides a way to represent the structure using ASCII strings.Scientific Research Applications
Synthesis of Proteinogenic Amino Acids and Biological Cofactors : It serves as a starting material for reactions targeting proteinogenic amino acids and building blocks of biological cofactor molecules (Ksander et al., 1987).
Synthesizing Oxirane Compounds and Derivatives : The compound is used in synthesizing various oxirane compounds and their derivatives (SuamiTetsuo, UchidaIchiro, UmezawaSumio, 1956).
Enhancing Analgesic Properties : It can be used in chemical modification to enhance analgesic properties (Украинец И. В., Таран Екатерина Александровна, Андреева К. В., 2016).
Inhibiting Polyamine Biosynthesis Enzymes : 3-Aminoxy-1-aminopropane (APA), a related compound, is a potent inhibitor of the polyamine biosynthesis enzymes ornithine decarboxylase, adenosylmethionine decarboxylase, and spermidine synthase (Pankaskie & Scholtz, 1989).
Reducing Exudate Volume and White Blood Cells Accumulation : 3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile derivatives effectively reduce exudate volume and the accumulation of white blood cells in rats (Haviv et al., 1988).
Synthesizing Amides and Acids : The transformation of 3-(3-arylalkylcarbamoyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-1-yl)propanenitriles into amides and acids can be used in scientific research applications (Ukrainets, Gorokhova, Andreeva, 2013).
Alzheimer's Disease Treatment : It's a potential disease-modifying treatment for Alzheimer's disease, reducing CSF AÎ2 levels and improving cognitive and clinical measures (Aisen et al., 2006).
Applications in Organic Synthesis : It serves as a reagent of choice for diverse reactions in organic synthesis, including condensation, functional group transformation, heterocycles preparation, rearrangements, and catalysis (Vishwanatha et al., 2013).
Key Building Blocks in Heterocyclic Systems Synthesis : 2-amino-2-alkyl(aryl)propanenitriles are key building blocks for synthesizing heterocyclic systems like imidazole derivatives, oxazoles, isothiazoles, and 1,3,2-diazaphospholidines (Drabina & Sedlák, 2012).
Theoretical Studies on Intramolecular Hydrogen Bonds and Anomeric Interactions : A theoretical study of 3chloro, 3hydroxy, 3mercapto, and 3aminopropanenitrile focuses on intramolecular hydrogen bonds and anomeric interactions (Fernández, Vázquez, Ríos, 1992).
properties
IUPAC Name |
3-(1-phenylethylamino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-10(13-9-5-8-12)11-6-3-2-4-7-11/h2-4,6-7,10,13H,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHYDVVIQFEOGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20604862 | |
| Record name | 3-[(1-Phenylethyl)amino]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20604862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-Phenylethyl)amino]propanenitrile | |
CAS RN |
112971-19-4 | |
| Record name | 3-[(1-Phenylethyl)amino]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20604862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-Aminobenzo[D]thiazol-5-OL](/img/structure/B44870.png)





